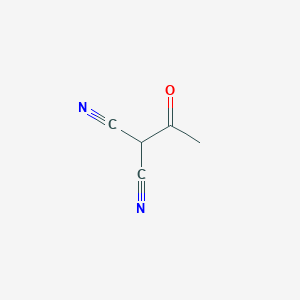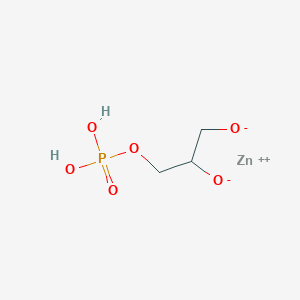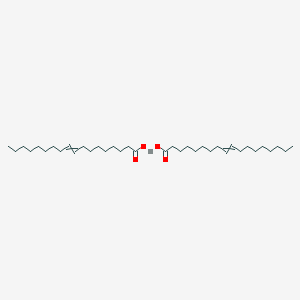
Ferrous oxide
描述
Ferrous oxide, also known as iron(II) oxide, is a chemical compound composed of iron and oxygen with the formula FeO. It is one of the several iron oxides and is known for its black powder form. This compound is a significant compound in various industrial processes and scientific research due to its unique properties and applications.
作用机制
Target of Action
Ferrous oxide, also known as iron (II) oxide, plays a crucial role in various biochemical processes. Its primary targets are the erythroid precursor cells . Iron is necessary for the production of hemoglobin, which is essential for oxygen transport in the body . This compound can also interact with manganese oxides, contributing to the geobiochemical circulation of metal elements and nutrients .
Mode of Action
This compound interacts with its targets through redox reactions. In the presence of oxygen, ferrous ions (Fe2+) are oxidized to ferric ions (Fe3+), a process that releases electrons . These electrons are then used in various biochemical processes, including the synthesis of hemoglobin in erythroid precursor cells . In addition, this compound can induce a form of regulated cell death known as ferroptosis in cancer cells .
Biochemical Pathways
The oxidation of ferrous ions is a key part of the iron metabolism pathway. This process is crucial for the formation of hemoglobin and the functioning of various enzymes . Additionally, the interaction of this compound with sulfur can lead to the formation of new compounds, playing a role in the sulfur oxidation pathway .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Upon administration, this compound dissociates into iron and oxygen. The iron is then transported as a complex with transferrin to target cells . The renal elimination of this compound is negligible, indicating that it is primarily metabolized and excreted through other pathways .
Result of Action
The primary result of this compound’s action is the production of hemoglobin, which is crucial for oxygen transport in the body . Additionally, the interaction of this compound with sulfur can lead to the formation of new compounds . In cancer cells, this compound can induce ferroptosis, leading to cell death .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the oxidation of ferrous ions . Additionally, the presence of other metal ions, such as manganese, can influence the action of this compound . The pH of the environment can also affect the oxidation process and the formation of ferric oxides .
准备方法
Synthetic Routes and Reaction Conditions: Ferrous oxide can be synthesized through several methods. One common method involves the thermal decomposition of iron(II) oxalate. The reaction is carried out under an inert atmosphere to prevent oxidation:
FeC2O4→FeO+CO2+CO
Another method involves the reduction of iron(III) oxide with hydrogen at high temperatures:
Fe2O3+3H2→2FeO+3H2O
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of iron ore in a blast furnace. The process involves the use of carbon monoxide as a reducing agent:
Fe2O3+3CO→2FeO+3CO2
Types of Reactions:
Oxidation: this compound readily oxidizes to form ferric oxide (Fe₂O₃) when exposed to air:
4FeO+O2→2Fe2O3
Reduction: this compound can be reduced to metallic iron using reducing agents like hydrogen or carbon monoxide:
FeO+H2→Fe+H2O
Substitution: this compound can react with acids to form iron salts and water:
FeO+2HCl→FeCl2+H2O
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air.
Reducing Agents: Hydrogen, carbon monoxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: Ferric oxide (Fe₂O₃).
Reduction: Metallic iron (Fe).
Substitution: Iron salts (e.g., iron(II) chloride).
科学研究应用
Ferrous oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other iron compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its role in biological systems, particularly in iron metabolism and storage.
Medicine: Studied for its potential use in magnetic resonance imaging (MRI) as a contrast agent and in targeted drug delivery systems.
Industry: Employed in the production of steel, pigments, and ceramics. It is also used in the manufacture of magnetic materials and as a component in thermite reactions for welding and cutting metals.
相似化合物的比较
- Ferric oxide (Fe₂O₃)
- Magnetite (Fe₃O₄)
- Iron(II) hydroxide (Fe(OH)₂)
- Iron(III) hydroxide (Fe(OH)₃)
Ferrous oxide continues to be a compound of significant interest due to its diverse applications and fundamental role in various chemical processes.
属性
IUPAC Name |
oxoiron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSXHKLRYXJYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO | |
| Record name | FERROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0793 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | iron monoxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron_monoxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Iron(II) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(II)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, Black solid; [ICSC] Black odorless powder; Insoluble in water; [MSDSonline], BLACK SOLID IN VARIOUS FORMS. | |
| Record name | Iron oxide (FeO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron oxide (FeO) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5311 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FERROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0793 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Practically insol in water and alkalies; readily sol in acids, Insoluble in alcohol, Solubility in water: none | |
| Record name | FERROUS OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FERROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0793 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
6.0 g/cu cm, 5.7 g/cm³ | |
| Record name | FERROUS OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FERROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0793 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Product contains ferric oxide | |
| Record name | FERROUS OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Black cubic crystals | |
CAS No. |
1317-60-8, 1345-25-1, 160300-82-3, 1309-38-2, 1201813-70-8, 12134-66-6, 17125-56-3 | |
| Record name | Hematite (Fe2O3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron oxide (Fe2O2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160300-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnetite (Fe3O4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron oxide (Fe3O3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201813-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maghemite (Fe2O3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12134-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wustite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017125563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron oxide (FeO) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FERROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0793 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
1377 °C, 1360 °C | |
| Record name | FERROUS OXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/464 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FERROUS OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0793 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q1: What is the molecular formula and weight of ferrous oxide?
A1: this compound, also known as wüstite, has the molecular formula FeO. Its molecular weight is 71.844 g/mol.
Q2: How can X-ray diffraction be used to characterize this compound?
A2: X-ray diffraction (XRD) is a powerful tool for identifying the presence and quantity of this compound in various materials. [] For example, it has been used to identify mill scale doped in iron ore by detecting the characteristic this compound phase. []
Q3: How does this compound behave at high temperatures?
A3: this compound exhibits interesting behavior at high temperatures. For instance, at 1356°C, one study observed softening in an iron scale with varying this compound content. [] Additionally, research indicates that the rate of transformation from this compound (FeO) to ferrous ferrite (Fe3O4) is proportional to both heating time and temperature. []
Q4: What role does this compound play in catalytic oxidation?
A5: Research indicates that interface-confined coordinately unsaturated ferrous (CUF) sites within this compound can activate dioxygen, enhancing catalytic activity. [] These CUF sites are particularly effective for carbon monoxide oxidation at low temperatures. []
Q5: How does this compound interact with silica-supported platinum catalysts?
A6: Studies show that silica-supported Pt-Fe catalysts, where this compound islands interact with the platinum support, display high activity for removing carbon monoxide from hydrogen streams. [] This property is crucial for maintaining the efficiency of fuel cells. []
Q6: What are some industrial applications of this compound?
A7: this compound finds use in various industrial applications. It's a major component in copper smelting slags and can be found in iron ore sinters, contributing to their strength. [] Additionally, it plays a role in steel deoxidation processes and is studied for its potential in producing silicomanganese alloys. [, ]
Q7: How is this compound used in the context of nanotechnology?
A8: Research has explored the use of this compound nanoparticles for various applications. For instance, they've been investigated for their potential as contrast agents in magnetic resonance imaging due to their superparamagnetic properties. [] Another application involves nanocomplexing diethyldithiocarbamate with this compound nanoparticles for targeted anti-cancer therapy, specifically targeting glioblastoma stem cells. []
Q8: What analytical techniques are employed to study this compound?
A9: Researchers utilize various analytical techniques to study this compound. X-ray diffraction is frequently used to identify and quantify its presence in samples. [] Additionally, techniques like thermogravimetric analysis are employed to investigate the kinetics of reactions involving this compound, such as its reduction in the presence of carbon reducers. []
Q9: What are the environmental implications of this compound waste?
A10: Steel industry byproducts like mill scale, containing significant this compound, pose environmental challenges if disposed of improperly. [] Research focuses on sustainable solutions like utilizing mill scale in direct reduction processes to produce sponge iron. [] This approach minimizes waste and offers economic benefits by reusing valuable resources. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)









